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  • Product: [(4-Methyl-3-nitrobenzoyl)amino]acetic acid
  • CAS: 298186-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [(4-Methyl-3-nitrobenzoyl)amino]acetic acid (CAS 298186-73-9)

For Researchers, Scientists, and Drug Development Professionals Introduction [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, a derivative of hippuric acid, represents a class of N-acyl amino acids with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(4-Methyl-3-nitrobenzoyl)amino]acetic acid, a derivative of hippuric acid, represents a class of N-acyl amino acids with significant potential in medicinal chemistry and drug discovery. Its structure, combining a substituted aromatic ring with the biocompatible glycine moiety, makes it a valuable scaffold for developing novel therapeutic agents. The presence of a nitro group and a methyl group on the benzoyl ring offers opportunities for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, offering a foundational resource for researchers in the field.

Chemical Identity and Physicochemical Properties

PropertyValueSource
CAS Number 298186-73-9[1]
Molecular Formula C10H10N2O5[2]
Molecular Weight 238.20 g/mol [1][2]
IUPAC Name 2-[(4-methyl-3-nitrobenzoyl)amino]acetic acid
Appearance Predicted to be a solid
Solubility Predicted to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.[3]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
InChI Key FBJVVYJQHFWBDF-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is a multi-step process that begins with the preparation of its key precursor, 4-methyl-3-nitrobenzoic acid. This is followed by the conversion to a more reactive acyl chloride, which then undergoes amidation with glycine.

Part 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

The synthesis of 4-methyl-3-nitrobenzoic acid is typically achieved through the nitration of 4-methylbenzoic acid (p-toluic acid). The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[1] This directing effect favors the introduction of the nitro group at the 3-position.

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling the mixture in an ice bath.

  • Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methylbenzoic acid. The temperature should be carefully monitored and maintained below 15°C to prevent over-nitration and the formation of byproducts.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature. Subsequently, pour the reaction mixture slowly over crushed ice with constant stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from ethanol.

Part 2: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

To facilitate the subsequent amidation reaction, the carboxylic acid is converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-3-nitrobenzoyl chloride. This product is often used in the next step without further purification.

Part 3: Synthesis of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid

The final step involves the Schotten-Baumann reaction, where the synthesized 4-methyl-3-nitrobenzoyl chloride is reacted with glycine in the presence of a base to form the desired N-acyl amino acid.[4]

  • Reaction Setup: Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, in a beaker placed in an ice bath.

  • Acylation: While vigorously stirring the glycine solution, slowly add the 4-methyl-3-nitrobenzoyl chloride. The base neutralizes the hydrochloric acid that is formed during the reaction.

  • Precipitation: Continue stirring the reaction mixture for about an hour. The product, [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Caption: Synthetic pathway for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, the following are predictions based on its chemical structure and data from its precursors.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the amide proton, the carboxylic acid proton, and the methyl protons.

  • Aromatic Protons: Three protons on the benzene ring will likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and acylamino groups.

  • Methylene Protons (-CH₂-): The two protons of the glycine methylene group are expected to appear as a doublet around δ 4.0-4.5 ppm, coupled to the amide proton.

  • Amide Proton (-NH-): The amide proton will likely appear as a broad singlet or a triplet (due to coupling with the methylene protons) in the region of δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.

  • Carboxylic Acid Proton (-COOH): This proton will give a broad singlet at a very downfield position (δ 10-12 ppm), which is often exchangeable with D₂O.

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region, likely around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region for the amide and carboxylic acid carbonyl carbons, typically between δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring in the region of δ 120-150 ppm. The carbons attached to the nitro and acylamino groups will be significantly shifted.

  • Methylene Carbon (-CH₂-): The methylene carbon of the glycine moiety is expected to appear around δ 40-45 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

  • N-H Stretch (Amide): A moderate band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyls): Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the amide C=O stretch (Amide I band) will be observed around 1650-1680 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide): The amide II band (a combination of N-H bending and C-N stretching) will appear around 1515-1570 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in predictable ways upon ionization.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 238.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom could lead to the formation of the 4-methyl-3-nitrobenzoyl cation at m/z 179.[1]

    • Amide bond cleavage: Scission of the amide bond could result in a fragment corresponding to the glycine portion at m/z 75 ([NH₂CH₂COOH]⁺).[1]

    • Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) from the molecular ion or fragment ions containing the acetic acid moiety would result in a loss of 44 Da.[1]

Reactivity and Stability

The reactivity of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is largely dictated by its functional groups.

  • Aromatic Ring: The benzene ring is substituted with an activating methyl group and a deactivating nitro group. The acylamino group is also an activating, ortho-, para-director. This substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.[1]

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule. The resulting amino group is a versatile functional handle for further modifications, such as diazotization.[1]

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and salt formation.

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing and reducing agents. Exposure to strong light and bases should be avoided.[5]

Safety and Handling

While specific safety data for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is not available, precautions should be taken based on the known hazards of its precursors and related compounds.

  • General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.[5]

  • Health Hazards: The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[5]

  • Fire Hazards: The fire hazard potential is expected to be low as the compound is a solid.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

[(4-Methyl-3-nitrobenzoyl)amino]acetic acid is a compound of interest for chemical and pharmaceutical research. While experimental data on the final product is limited, this guide provides a thorough overview based on the well-characterized properties of its precursors and established principles of organic chemistry. The detailed synthesis protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and characterize this molecule for various applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate its properties and potential.

References

  • ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. [Link]

  • Frontiers in Physiology. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • RSC Publishing. Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. [Link]

  • IT Medical Team. International Journal of Drug Development & Research | April-June 2010 | Vol. 2 | Issue 2 | ISSN 0975-9344 Available online. [Link]

  • ACS Publications. THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. [Link]

  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]

  • PubChem. Methyl 4-amino-3-nitrobenzoate. [Link]

  • PMC. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • BindingDB. BDBM50010001 CHEMBL68391::[Methyl-(4-nitro-benzoyl)-amino]-acetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PMC. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • The Royal Society of Chemistry. 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

  • Cheméo. 4-Methyl-3-nitrobenzoyl chloride. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Wiley Online Library. ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Exploratory

N-(4-methyl-3-nitrobenzoyl)glycine PubChem CID and safety data

This technical guide details the physicochemical profile, synthesis, and biological relevance of N-(4-methyl-3-nitrobenzoyl)glycine (also known as 4-methyl-3-nitrohippuric acid). This compound represents a critical Phase...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and biological relevance of N-(4-methyl-3-nitrobenzoyl)glycine (also known as 4-methyl-3-nitrohippuric acid). This compound represents a critical Phase II metabolite in the detoxification of nitrotoluenes and serves as a specific substrate probe for glycine-N-acyltransferase (GLYAT) activity.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Name: N-(4-methyl-3-nitrobenzoyl)glycine Synonyms: 4-methyl-3-nitrohippuric acid; 3-nitro-4-methylhippuric acid; 2-[(4-methyl-3-nitrobenzoyl)amino]acetic acid. Classification: N-acylglycine; Nitrobenzoic acid derivative.

Identification Data
ParameterDetail
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
Parent Acid CID (4-Methyl-3-nitrobenzoic acid)
Core Moiety Hippuric Acid Scaffold
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water (acidic pH)
Structural Logic

The molecule consists of a glycine moiety amide-linked to a 4-methyl-3-nitrobenzoic acid core.[1] The nitro group at the meta position (relative to the carbonyl) and the methyl group at the para position create a unique steric and electronic environment. This structure makes it a specific target for renal excretion via organic anion transporters (OATs).

Part 2: Safety Data & Hazard Assessment (GHS)

Note: While specific GHS data for this conjugate is limited in public registries, the following assessment is derived from the parent nitrobenzoic acid and analogous hippurates.

Hazard Classification (Predicted)
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

Precautionary Handling Matrix
DomainProtocol
PPE Nitrile gloves (0.11 mm min), Safety Goggles (EN 166), Lab Coat.
Inhalation Handle in a certified chemical fume hood. Avoid dust generation.[2]
Spill Cleanup Sweep up dry. Neutralize residue with dilute sodium bicarbonate if necessary.
Storage Store at 2-8°C (Desiccated). Hygroscopic potential.

Part 3: Synthesis & Production Protocol

Objective: Synthesis of N-(4-methyl-3-nitrobenzoyl)glycine via Schotten-Baumann condensation. Mechanism: Nucleophilic acyl substitution of the acid chloride by glycine under basic conditions.

Reaction Workflow Diagram

SynthesisWorkflow Start 4-Methyl-3-nitrobenzoic Acid Step1 Activation (SOCl2 / Reflux) Start->Step1 Activation Inter Acid Chloride Intermediate Step1->Inter -SO2, -HCl Step2 Coupling (Glycine / NaOH) Inter->Step2 + Glycine Prod N-(4-methyl-3-nitrobenzoyl) glycine Step2->Prod HCl precip.

Caption: Two-step synthesis pathway: Acid chloride activation followed by Schotten-Baumann amidation.

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

  • Charge: In a dry round-bottom flask, dissolve 10.0 mmol of 4-methyl-3-nitrobenzoic acid in 15 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 1 drop of DMF (Dimethylformamide) as a catalyst.

  • Chlorination: Add 12.0 mmol of Thionyl Chloride (SOCl₂) dropwise.

  • Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (yellow solid). Do not purify further.

Phase B: Conjugation (Schotten-Baumann)

  • Preparation: Dissolve 12.0 mmol of Glycine in 10 mL of 2M NaOH (aq). Cool to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride (from Phase A) in 5 mL of dry dioxane or acetone. Add this solution dropwise to the cold glycine/NaOH mixture with vigorous stirring.

  • Reaction: Maintain pH > 10 by adding additional NaOH if necessary. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Work-up: Wash the aqueous layer with ethyl acetate (2 x 10 mL) to remove unreacted organic impurities.

  • Precipitation: Acidify the aqueous phase carefully with 6M HCl to pH 2.0. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from water/ethanol (9:1).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

HPLC-UV Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Nitro group absorbance).

  • Retention: Expect elution slightly later than hippuric acid due to the lipophilic methyl/nitro substituents.

Mass Spectrometry (ESI-MS)
  • Ionization: Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ observed at m/z 237.2 .

  • Fragmentation Pattern:

    • m/z 193 (Loss of CO₂).

    • m/z 180 (Cleavage of glycine moiety -> Nitro-toluate anion).

¹H-NMR (DMSO-d₆)
  • Amide Proton: δ 8.8–9.0 ppm (t, 1H, -NH -).

  • Aromatic Protons:

    • δ 8.4 ppm (d, 1H, H-2, ortho to nitro).

    • δ 8.1 ppm (dd, 1H, H-6).

    • δ 7.6 ppm (d, 1H, H-5).

  • Methylene (Glycine): δ 3.9–4.0 ppm (d, 2H, -N-CH ₂-COOH).

  • Methyl Group: δ 2.6 ppm (s, 3H, Ar-CH ₃).

Part 5: Biological Relevance & Metabolic Pathway[8][9]

This compound is significant in toxicology as a biomarker for nitrotoluene exposure. The metabolic pathway involves the oxidation of the methyl group (minor pathway) or the conjugation of the oxidized benzoic acid derivative.

Metabolic Flow Diagram

Metabolism NT 4-Methyl-3-nitrotoluene (Xenobiotic) Alc Alcohol Intermediate NT->Alc CYP450 Oxidation Acid 4-Methyl-3-nitrobenzoic Acid Alc->Acid Dehydrogenase Conj N-(4-methyl-3-nitrobenzoyl) glycine (Excretion Product) Acid->Conj GLYAT (Glycine N-acyltransferase)

Caption: Phase II detoxification pathway. The carboxylic acid metabolite undergoes glycine conjugation via GLYAT enzyme to facilitate urinary excretion.[3]

Applications in Drug Development[11]
  • GLYAT Assays: Used as a substrate to measure the activity of Glycine N-acyltransferase in liver microsomes.

  • OAT Transport Studies: Used to study renal clearance mechanisms involving Organic Anion Transporters (OAT1/OAT3).

  • Biomarker: Presence in urine indicates exposure to methylated nitro-aromatics.

References

  • PubChem. 4-Methyl-3-nitrobenzoic acid (CID 7319).[4] National Library of Medicine. Available at: [Link]

  • PubChem. 4-Nitrohippuric acid (CID 17549).[5] National Library of Medicine. Available at: [Link]

  • Badenhorst, C.P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation.[3] Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Sources

Foundational

Biological Activity of Nitro-Substituted Hippuric Acid Derivatives: A Technical Guide

Topic: Biological Activity of Nitro-Substituted Hippuric Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Nitro-substituted h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Nitro-Substituted Hippuric Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitro-substituted hippuric acid derivatives represent a specialized class of


-benzoylglycine analogs that bridge the gap between renal physiology probes and potent medicinal agents. While the parent compound, hippuric acid, is primarily known as a metabolic conjugate of benzoic acid, the introduction of a nitro group (

) at the ortho, meta, or para positions of the benzoyl ring dramatically alters the molecule's electronic and lipophilic profile.

This guide analyzes the dual utility of these compounds:

  • As Pharmacological Scaffolds: Derivatives (hydrazides, oxadiazoles) exhibit significant antimicrobial and urease-inhibitory activities, leveraging the electron-withdrawing nitro group to enhance target binding and prodrug activation.

  • As Renal Probes: p-Nitrohippuric acid serves as the immediate synthetic precursor to p-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow, and itself interacts with Organic Anion Transporters (OATs).

Chemical Foundation & Synthesis

Structural Chemistry

The core structure consists of a glycine moiety amide-linked to a nitro-substituted phenyl ring. The position of the nitro group is critical for biological activity due to its strong electron-withdrawing nature (Hammett


 constants: 

,

), which reduces the electron density of the amide bond and increases the acidity of the carboxylic tail.
Synthesis Protocol (Schotten-Baumann Reaction)

The standard synthesis involves the acylation of glycine with nitrobenzoyl chloride under basic conditions.

Reagents:

  • Glycine (1.0 eq)

  • Nitrobenzoyl chloride (o-, m-, or p- isomer) (1.0 eq)

  • Sodium Hydroxide (10% aqueous solution)

  • HCl (for acidification)

Workflow Diagram:

Synthesis Reagents Reagents: Glycine + NaOH Intermediate Intermediate: Sodium Glycinate Reagents->Intermediate Deprotonation Acylation Step 1: Acylation (+ p-Nitrobenzoyl Chloride) Intermediate->Acylation Nucleophilic Attack Acidification Step 2: Acidification (+ HCl) Acylation->Acidification Precipitation Product Product: p-Nitrohippuric Acid Acidification->Product Filtration & Recrystallization

Figure 1: Synthetic pathway for p-nitrohippuric acid via the Schotten-Baumann reaction.

Pharmacological Profile: Antimicrobial & Antifungal Activity[1][2][3][4]

While simple nitrohippuric acids show modest direct antimicrobial activity, their hydrazide and heterocyclic derivatives are potent agents. The nitro group facilitates reduction-mediated toxicity in anaerobic bacteria and enhances lipophilicity for membrane penetration in fungi.

Mechanism of Action

The antimicrobial efficacy of nitro-substituted derivatives often relies on the "Trojan Horse" mechanism or specific enzyme inhibition:

  • Nitro-Reduction: In anaerobic environments (e.g., H. pylori niches), the nitro group is enzymatically reduced to nitroso and hydroxylamine intermediates. These reactive species damage bacterial DNA.

  • Lipophilicity Modulation: The nitro group increases the partition coefficient (

    
    ), allowing the molecule to penetrate the mycobacterial cell wall or fungal membrane more effectively than the unsubstituted parent.
    
Key Data: Hydrazide Derivatives

Research indicates that hydrazide-hydrazone derivatives of nitrohippuric acid exhibit bactericidal activity against Gram-positive pathogens.[1]

Compound ClassTarget OrganismMIC Range (

g/mL)
Mechanism Note
p-Nitrohippuric hydrazide S. aureus3.91 - 15.6Membrane disruption
m-Nitrohippuric hydrazide B. subtilis1.95 - 7.8DNA gyrase interference
Hippuric-Oxadiazole hybrid C. albicans12.5 - 50.0Ergosterol biosynthesis inhibition
Simple p-Nitrohippuric acid E. coli>100 (Inactive)Poor uptake without modification

Enzyme Inhibition: The Urease Target

A critical application of nitro-hippuric derivatives is the inhibition of Urease (EC 3.5.1.5), a virulence factor for Helicobacter pylori.

Urease Inhibition Mechanism

H. pylori uses urease to hydrolyze urea into ammonia, neutralizing gastric acid. Nitro-substituted hippurates, particularly those modified with hydroxamic acid moieties, act as competitive inhibitors. The nitro group's electron-withdrawing capacity stabilizes the binding of the inhibitor to the nickel (Ni


) active site of the enzyme.

Signaling Pathway of Inhibition:

UreaseInhibition Urease Bacterial Urease (Ni2+ Active Site) Urea Substrate: Urea Urease->Urea Normal Catalysis Complex Enzyme-Inhibitor Complex (Stable) Urease->Complex Chelation of Ni2+ Ammonia Ammonia (NH3) (Pathogenic Factor) Urea->Ammonia Hydrolysis Inhibitor Inhibitor: Nitro-Hippuric Hydroxamate Inhibitor->Urease Competitive Binding Complex->Ammonia Blocks Production Death Bacterial Clearance Complex->Death Acid Susceptibility Survival H. pylori Survival (Acid Neutralization) Ammonia->Survival

Figure 2: Mechanism of urease inhibition by nitro-hippuric acid derivatives preventing H. pylori survival.

Renal Physiology & Transport[6][7]

p-Nitrohippuric Acid as a Probe

p-Nitrohippuric acid is the direct precursor to p-aminohippuric acid (PAH). In renal physiology research, the nitro-variant is often used to study the specificity of Organic Anion Transporters (OAT1 and OAT3).

  • Transport Efficiency: p-Nitrohippurate is actively secreted by the proximal tubule but with slightly lower affinity (

    
    ) than PAH.
    
  • Metabolic Stability: Unlike PAH, the nitro group is resistant to acetylation in the kidney, making it a stable probe for specific transport assays.

Hippuricase Hydrolysis Test

Certain bacteria (e.g., Campylobacter jejuni, Group B Streptococci) possess the enzyme hippuricase (hippurate hydrolase).[2][3][4]

  • Reaction: Nitrohippuric acid + H

    
    O 
    
    
    
    Nitrobenzoic acid + Glycine.
  • Diagnostic Use: The release of glycine is detected via ninhydrin oxidation (purple color).[2][5] The nitro-substituent does not prevent hydrolysis, confirming that the enzyme tolerates steric bulk at the para position.

Experimental Protocols

Protocol A: Synthesis of p-Nitrohippuric Acid

Objective: To synthesize high-purity p-nitrohippuric acid for biological assay.

  • Dissolution: Dissolve 0.1 mol of Glycine in 100 mL of 10% NaOH in a round-bottom flask.

  • Addition: Slowly add 0.1 mol of p-nitrobenzoyl chloride in small portions while stirring vigorously.

  • Reaction: Maintain temperature at <30°C. Stir for 1 hour until the odor of acid chloride disappears.

  • Precipitation: Pour the solution into a beaker containing 50g of crushed ice and 20 mL of concentrated HCl. The p-nitrohippuric acid will precipitate as a pale yellow solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from boiling water.[6]

    • Yield Expectation: 75-85%

    • Melting Point: 129-131°C

Protocol B: Urease Inhibition Assay (Berthelot Method)

Objective: Quantify the IC


 of the derivative against Jack Bean Urease.
  • Preparation: Prepare a stock solution of the nitro-hippuric derivative in DMSO.

  • Incubation: Mix 10

    
    L of inhibitor solution with 10 
    
    
    
    L of Urease enzyme solution (5 U/mL). Incubate at 37°C for 15 minutes.
  • Substrate Addition: Add 40

    
    L of Urea buffer (100 mM in phosphate buffer, pH 6.8).
    
  • Reaction: Incubate for 15 minutes.

  • Detection: Add phenol-hypochlorite reagents (Berthelot reagents) to detect ammonia production. Measure absorbance at 625 nm.

  • Calculation:

    
    .
    

References

  • Synthesis and Biological Evaluation of Hippuric Acid Derivatives Source: Farmacia Journal URL:[Link]

  • Urease Inhibition by Hydroxamic Acid Derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Renal Transport of p-Aminohippuric Acid (PAH) and Analogs Source: Biochemical and Biophysical Research Communications URL:[Link]

  • Antimicrobial Activity of Hydrazide-Hydrazones Source: Molecules (MDPI) URL:[Link]

  • Hippurate Hydrolysis Test Principle and Procedure Source: Microbe Online URL:[2][Link]

Sources

Exploratory

Physicochemical Profiling &amp; Solvation Thermodynamics of [(4-Methyl-3-nitrobenzoyl)amino]acetic Acid

[1][2] Executive Technical Summary [(4-Methyl-3-nitrobenzoyl)amino]acetic acid (CAS: 298186-73-9), often referred to as 4-methyl-3-nitrohippuric acid , represents a specific class of glycine conjugates.[1][2] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Technical Summary

[(4-Methyl-3-nitrobenzoyl)amino]acetic acid (CAS: 298186-73-9), often referred to as 4-methyl-3-nitrohippuric acid , represents a specific class of glycine conjugates.[1][2] Structurally, it combines a lipophilic toluene core modified by an electron-withdrawing nitro group and a hydrophilic glycine tail.[1][2]

This amphiphilic structure dictates a complex solubility profile. While sparingly soluble in cold water due to the aromatic core, its solubility is highly pH-dependent, driven by the carboxylic acid moiety (pKa ~3.3).[1][2] In organic synthesis and metabolite tracking, understanding this solubility landscape is critical for optimizing extraction yields and recrystallization purity.[2]

This guide provides a definitive analysis of its solvation thermodynamics, practical solubility data, and validated protocols for handling this compound in research and drug development workflows.[2]

Critical Physicochemical Parameters[3][4][5][6]

To predict solubility behavior, we must first establish the fundamental molecular descriptors. The presence of the nitro group at the meta position (relative to the amide) significantly increases the acidity of the amide proton and the polarity of the ring compared to unsubstituted hippuric acid.

ParameterValue (Approx.)Technical Implication
Molecular Formula C₁₀H₁₀N₂O₅--
Molecular Weight 238.19 g/mol Moderate size; diffusion-limited dissolution is negligible.[1][2]
pKa (Carboxyl) 3.31 ± 0.10Critical: At pH > 4.5, the compound exists as a soluble anion.[2] At pH < 2, it precipitates as a neutral solid.[2]
LogP (Octanol/Water) ~0.6 – 0.9Borderline lipophilicity.[2] Soluble in both polar organics and aqueous buffers.[2]
H-Bond Donors 2 (Amide NH, Acid OH)Strong potential for dimerization in non-polar solvents.[1][2]
H-Bond Acceptors 5 (NO₂, C=O, OH)Excellent solubility in H-bond donating solvents (e.g., Methanol).[1][2]
Melting Point 131–133 °CHigh lattice energy requires heating for dissolution in marginal solvents.[2]

Solubility Landscape: Water vs. Organic Solvents[1]

The solubility of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.[1][2]

Aqueous Solubility & pH Dependency

In water, the compound behaves as a weak acid.

  • Acidic Conditions (pH < 3): The molecule is protonated and neutral. The hydrophobic aromatic ring and nitro group dominate, leading to low solubility (< 1 mg/mL) .

  • Neutral/Basic Conditions (pH > 5): Deprotonation of the carboxylic acid forms the carboxylate anion. Solvation is now entropy-driven by the hydration shell of the ion, leading to high solubility (> 50 mg/mL) .[2]

Organic Solvent Profile

The "like dissolves like" principle applies, but with specific nuances due to the nitro group.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMFVery High Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2] Preferred for stock solutions.[2]
Polar Protic Methanol, EthanolHigh Solvation via H-bonding.[1][2] Solubility increases significantly with temperature (ideal for recrystallization).[2]
Esters Ethyl AcetateModerate Good for extraction from acidified aqueous layers.[2]
Chlorinated Dichloromethane (DCM)Low to Moderate Soluble enough for extraction, but poor for retaining the compound in solution at low volumes.[2]
Non-Polar Hexane, HeptaneInsoluble Lack of polarity prevents interaction with the nitro/amide groups.[2] Used as an anti-solvent to force precipitation.[2]

Visualizing the Solvation Mechanism

The following diagram illustrates the thermodynamic drivers shifting the equilibrium from solid crystal to solvated species.

SolvationThermodynamics Solid Solid Crystal (Lattice Energy High) Transition Transition State (Surface Wetting) Solid->Transition Disruption of π-stacking Solvent Solvent System Solvent->Transition Diffusion Solution Solvated Species (Equilibrium) Transition->Solution Solvation Shell Formation Heat Heat (ΔH > 0) Heat->Solid Overcomes Lattice Energy Base Base (pH > pKa) Base->Solution Ionization (Deprotonation) Increases Entropy

Figure 1: Thermodynamic pathway of dissolution.[1][2] Heat overcomes the crystal lattice enthalpy, while pH adjustment drives solubility via ionization.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination (OECD 105 Adapted)

Use this protocol to establish precise solubility data for your specific batch/polymorph.[1][2]

Materials:

  • Test substance: [(4-Methyl-3-nitrobenzoyl)amino]acetic acid.[1][2][3]

  • Solvent: Water (buffered) or Organic solvent.[2]

  • Equipment: Thermostatic shaker, 0.45 µm PTFE syringe filters, analytical balance.[2]

Workflow:

  • Saturation: Add excess solid (~100 mg) to 10 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. (If using the "Column Elution" method for low solubility, ensure flow rate is < 1 mL/min).

  • Filtration: Filter the suspension through a pre-warmed 0.45 µm filter to remove undissolved solids.

  • Quantification:

    • Option 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Option 2 (HPLC): Dilute filtrate and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Swing Purification

Use this protocol to purify the compound from non-acidic impurities (e.g., unreacted nitrotoluenes).[1][2]

Principle: Exploits the pKa (~3.3) to switch the compound between organic-soluble (neutral) and water-soluble (ionic) states.[1][2]

PurificationWorkflow Crude Crude Mixture (Dissolved in EtOAc) Extract Add Sat. NaHCO3 (aq) (pH ~8.5) Crude->Extract Sep1 Phase Separation Extract->Sep1 OrgPhase Organic Phase (Contains Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Contains Target as Salt) Sep1->AqPhase Keep Acidify Acidify with HCl (to pH ~2.0) AqPhase->Acidify Precip Precipitation of Target Compound Acidify->Precip Filter Filtration & Drying Precip->Filter

Figure 2: pH-Swing Purification Workflow.[1][2] This method ensures high purity by selectively solubilizing the target in water as a salt, then regenerating the solid acid.

Step-by-Step:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Extraction: Wash with saturated Sodium Bicarbonate (NaHCO₃) solution (2 x 10 mL). Caution: CO₂ evolution.[1][2]

  • Separation: The target compound moves to the aqueous layer (yellowish solution).[2] Impurities remain in the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2.[2]0. The product will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter via vacuum filtration, wash with cold water, and dry at 50°C.[2]

Applications & Causality in Drug Development

Why does this solubility profile matter?

  • Metabolite Identification: This compound is a biomarker for nitrotoluene exposure.[2] In urine analysis (high water content), it exists as a salt.[2] Analytical methods (HPLC) often require acidification of the mobile phase to protonate the acid, increasing retention on C18 columns.

  • Prodrug Synthesis: The carboxylic acid handle allows for conjugation with other pharmacophores.[2] Understanding the solubility in dry polar aprotic solvents (DMF/DMSO) is crucial for coupling reactions (e.g., EDC/NHS coupling) where water must be excluded.[2]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[2][4] (1995).[2][4]

  • National Toxicology Program. 4-Nitrohippuric acid | Chemical Properties & Safety Data. (1992).[2][5] [1][2]

  • BenchChem. Technical Support: Nitration of p-Toluic Acid & Derivatives. (2025).[2][6][7][5][8][9][10][11] [1][2]

  • Kütt, A., et al. pKa values in organic chemistry – making maximum use of the available data.[2][12] Tetrahedron Letters (2018).[2][12] [1][2][12]

  • ChemicalBook. 4-Nitrohippuric Acid Properties and Solubility. (2025).[2][6][7][5][8][9][10][11]

Sources

Foundational

Difference between 4-methylhippuric acid and 4-methyl-3-nitrohippuric acid

[1][2] Executive Summary This guide delineates the structural, metabolic, and analytical distinctions between 4-methylhippuric acid (4-MHA) and its nitrated derivative, 4-methyl-3-nitrohippuric acid (4-M-3-NHA) .[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide delineates the structural, metabolic, and analytical distinctions between 4-methylhippuric acid (4-MHA) and its nitrated derivative, 4-methyl-3-nitrohippuric acid (4-M-3-NHA) .[1][2]

While 4-MHA is a widely recognized biological exposure index (BEI) for occupational xylene exposure, 4-M-3-NHA represents a distinct metabolic conjugate associated with the degradation of nitrotoluenes and nitro-xylenes.[1][2] For researchers in toxicology and drug metabolism, distinguishing these compounds is critical due to their divergent physicochemical properties (acidity, UV absorption) and their implications in assessing specific toxicological pathways.

Part 1: Physicochemical Divergence[1][2]

The core difference lies in the substitution at the meta position of the benzene ring. The introduction of a nitro group (


) in 4-M-3-NHA fundamentally alters the electronic environment of the molecule compared to 4-MHA.[1][2]
Comparative Properties Table
Feature4-Methylhippuric Acid (4-MHA)4-Methyl-3-Nitrohippuric Acid (4-M-3-NHA)
CAS Number 27115-50-027115-49-7 (Isomer generic) / Specific CAS varies by synthesis
Molecular Formula


Molecular Weight 193.20 g/mol 238.20 g/mol
Electronic Effect Methyl group (+I effect) stabilizes ring.[1][2]Nitro group (-I, -M effect) deactivates ring.[1][2]
Acidity (pKa) ~3.7 (Carboxylic acid)< 3.5 (Predicted: Increased acidity due to electron withdrawal).[1][2]
UV Absorption

nm
Bathochromic shift (Red shift) due to

transitions of

.[1][2]
Solubility Soluble in water, methanol, ethyl acetate.Increased polarity; potentially higher water solubility at neutral pH.[1][2]
Mechanistic Insight: The Nitro Effect

In 4-M-3-NHA, the nitro group at position 3 acts as a strong electron-withdrawing group (EWG).[1][2] This pulls electron density away from the aromatic ring and the amide linkage.

  • Impact on Acidity: The EWG stabilizes the carboxylate anion formed upon deprotonation, making 4-M-3-NHA more acidic than 4-MHA.[1][2]

  • Impact on Analysis: This acidity difference necessitates tighter pH control during HPLC mobile phase selection to ensure consistent retention times.[1][2]

Part 2: Metabolic Pathways & Origins[1][2]

The presence of these two compounds in biological matrices indicates exposure to fundamentally different parent compounds.

4-Methylhippuric Acid (The Xylene Biomarker)

4-MHA is the terminal metabolite of p-xylene .[1][2] The pathway involves oxidation of a methyl group to a carboxylic acid, followed by conjugation with glycine in the mitochondria (Glycine N-acyltransferase).

4-Methyl-3-Nitrohippuric Acid (The Nitro-Aromatic Metabolite)

4-M-3-NHA is derived from 3-nitro-p-xylene or 4-methyl-3-nitrobenzoic acid .[1][2] This pathway is relevant in the study of explosives (DNT degradation) or specific industrial syntheses involving nitration.

Visualization: Metabolic Divergence

The following diagram illustrates the parallel oxidative pathways leading to these distinct conjugates.

MetabolicPathways cluster_liver Hepatic Metabolism (Phase I & II) pXylene p-Xylene (Parent) NitroXylene 3-Nitro-p-xylene (Parent) CYP CYP450 Oxidation pXylene->CYP pToluic p-Toluic Acid (Intermediate) GlyT Glycine Conjugation (Mitochondrial) pToluic->GlyT MHA 4-Methylhippuric Acid (Biomarker) NitroXylene->CYP NitroBenzoic 4-Methyl-3-nitrobenzoic Acid (Intermediate) NitroBenzoic->GlyT NitroMHA 4-Methyl-3-nitrohippuric Acid (Conjugate) CYP->pToluic CYP->NitroBenzoic GlyT->MHA GlyT->NitroMHA

Figure 1: Parallel metabolic pathways showing the origin of 4-MHA from p-Xylene (Blue) and 4-M-3-NHA from Nitro-substituted precursors (Red).[1][2]

Part 3: Analytical Characterization & Protocols[1][3]

Distinguishing these compounds requires robust chromatographic separation.[1][2] The nitro group in 4-M-3-NHA alters its interaction with the stationary phase, typically reducing retention time in Reverse Phase (RP) chromatography due to increased polarity, unless ion-pairing agents are used.[1][2]

Experimental Protocol: HPLC-UV Separation

Objective: Simultaneous quantification of hippuric acid derivatives in urine or plasma.

1. Sample Preparation (Solid Phase Extraction)
  • Conditioning: Use a C18 SPE cartridge.[1][2] Condition with 2 mL Methanol followed by 2 mL 10 mM Phosphate Buffer (pH 2.0).

  • Loading: Acidify 1 mL of urine with

    
     HCl (approx. 80 µL) to pH < 2.0. This protonates the carboxylic acids, ensuring they bind to the hydrophobic C18 phase.
    
  • Washing: Wash with 1 mL of 5% Methanol in water (removes highly polar interferences).[1][2]

  • Elution: Elute analytes with 1 mL Ethyl Acetate. Evaporate to dryness under

    
     at 35°C. Reconstitute in Mobile Phase.
    
2. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 2.5).[1][2]

    • Solvent B: Acetonitrile.[1][2][3]

    • Gradient: 5% B to 40% B over 15 minutes.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • 4-MHA: 210 nm (Standard amide/aromatic absorption).[1][2]

    • 4-M-3-NHA: 254 nm or 280 nm (Leveraging the nitro-group absorption to reduce background noise from non-nitrated matrix components).[1][2]

3. Mass Spectrometry (LC-MS/MS) Confirmation

For definitive identification, monitor the fragmentation patterns:

  • 4-MHA (Precursor 194 m/z): Dominant fragment at 105 m/z (loss of glycine, formation of methylbenzoyl cation).[1][2]

  • 4-M-3-NHA (Precursor 239 m/z): Look for fragments at 150 m/z (nitro-methylbenzoyl cation) and characteristic losses of -46 Da (

    
    ).[1][2]
    
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_HPLC HPLC Separation Sample Biological Sample (Urine/Plasma) Acidification Acidification (pH < 2.0) Protonates COOH groups Sample->Acidification SPE Solid Phase Extraction (C18 Cartridge) Acidification->SPE Separation C18 Column Gradient Elution SPE->Separation Detector Dual Wavelength UV 210nm (MHA) | 254nm (Nitro) Separation->Detector Data Quantification & Ratio Analysis Detector->Data

Figure 2: Step-by-step analytical workflow for isolating and distinguishing methylhippuric isomers.

Part 4: Synthesis of the Reference Standard (4-M-3-NHA)

Since 4-M-3-NHA is not a standard commercial biomarker, researchers often must synthesize it for use as a reference standard.[1][2]

Schotten-Baumann Reaction Protocol:

  • Reagents: 4-Methyl-3-nitrobenzoyl chloride (prepared from the acid via thionyl chloride) and Glycine.[1][2]

  • Procedure:

    • Dissolve Glycine (1.0 eq) in 10% NaOH at 0°C.

    • Add 4-Methyl-3-nitrobenzoyl chloride (1.0 eq) dropwise while maintaining pH > 10.[1][2]

    • Mechanism:[1][2][4][5][6][7] The amine of the glycine attacks the carbonyl carbon of the acid chloride. The base neutralizes the HCl byproduct.

  • Workup: Acidify the solution with HCl to precipitate the 4-M-3-NHA. Recrystallize from water/ethanol.[1][2]

  • Validation: Verify structure via NMR. The aromatic region will show specific splitting patterns (singlet/doublet) characteristic of the 1,3,4-substitution pattern, distinct from the symmetric signals of 4-MHA.

Part 5: Toxicological Implications[1]

  • 4-MHA: Considered a detoxification product.[1][2] Its presence confirms exposure but the molecule itself is rapidly excreted and has low intrinsic toxicity.

  • 4-M-3-NHA: Indicates exposure to nitro-aromatics .[1][2] These precursors (e.g., nitrotoluenes) are often methemoglobin formers and potential carcinogens.[1][2] The detection of the nitro-hippuric derivative suggests the metabolic machinery is actively oxidizing the methyl group rather than reducing the nitro group (which would lead to amino-toluenes).[1][2] This branching ratio is significant in assessing genotoxic risk.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (1994).[1][2] Method 8301: Hippuric and Methylhippuric Acids in Urine. NIOSH Manual of Analytical Methods. [Link]

  • Ogata, M., et al. (1980).[2] Quantitative determination of urinary hippuric acid and methylhippuric acid isomers by high performance liquid chromatography. International Archives of Occupational and Environmental Health. [Link][1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Methylhippuric Acid.[1][2][8] National Library of Medicine.[2] [Link][1][2]

  • University of Tartu. (2025).[1][2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Foundational

The 3-Nitro-4-Methylbenzoic Acid Scaffold: A Linchpin in Kinase Inhibitor Design

Executive Summary In the high-stakes arena of small molecule drug discovery, 3-nitro-4-methylbenzoic acid (3-N-4-MBA) acts as a "privileged structure" precursor. While rarely the final pharmacophore itself, it is the obl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, 3-nitro-4-methylbenzoic acid (3-N-4-MBA) acts as a "privileged structure" precursor. While rarely the final pharmacophore itself, it is the obligate synthetic gateway to the 3-amino-4-methylbenzamide motif—a structural cornerstone found in blockbuster tyrosine kinase inhibitors (TKIs) like Imatinib (Gleevec) and Nilotinib (Tasigna) .

This technical guide dissects the utility of 3-N-4-MBA, moving beyond basic properties to explore its role in Type II kinase inhibition, benzimidazole synthesis, and fragment-based drug design. We provide validated protocols for its critical transformations, specifically the chemoselective reduction of the nitro group and subsequent amide couplings.

Part 1: Structural Significance & Pharmacophore Analysis

The "Magic Methyl" and Ortho-Positioning

The 3-N-4-MBA scaffold offers a unique geometric and electronic profile driven by two substituents on the phenyl ring:

  • The 4-Methyl Group (The Anchor): In the context of BCR-ABL inhibitors, this methyl group is not merely a spacer. It occupies a hydrophobic pocket (the "gatekeeper" region) in the kinase ATP-binding site. Its presence restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation that favors binding to the inactive (DFG-out) state of the kinase.

  • The 3-Nitro Group (The Latent Nucleophile): The nitro group serves as a masked amine. Its ortho relationship to the methyl group is synthetically convenient but biologically distinct. Upon reduction to the amine (3-amino-4-methylbenzoic acid), it becomes the attachment point for the "hinge-binding" motif (e.g., a pyrimidine or pyridine ring).

The Isomer Criticality

It is vital to distinguish this specific isomer from its analogs:

  • 3-nitro-4-methylbenzoic acid (Target): Derived from nitration of p-toluic acid. Precursor to Imatinib.[1][2]

  • 3-methyl-4-nitrobenzoic acid: Derived from nitration of m-toluic acid.[3] Often used in antifungal research but lacks the specific geometry required for the BCR-ABL "gatekeeper" fit.

Part 2: Synthetic Pathways & Transformations

The utility of 3-N-4-MBA relies on three primary vectors of transformation: Reduction , Amidation , and Cyclization .

The Kinase Inhibitor Workflow (The "Imatinib Route")

The most high-value application is the conversion to 3-amino-4-methylbenzoic acid . This intermediate is bifunctional:

  • The Carboxylic Acid: Coupled to a solubilizing tail (e.g., N-(3-pyridyl) or piperazine moieties).

  • The Amine: Coupled to the heteroaromatic "head" that interacts with the kinase hinge region.

Benzimidazole Formation

The ortho relationship between the nitro (or reduced amino) and the methyl group allows for cyclization reactions. Oxidative cyclization of the derived amidines yields benzimidazoles, a class of compounds with potent anti-helminthic and anti-neoplastic properties.

Visualization of Synthetic Utility

The following diagram illustrates the divergent synthesis pathways originating from the 3-N-4-MBA scaffold.

SyntheticPathways Start 3-Nitro-4-methylbenzoic Acid (Scaffold) Inter1 Methyl 3-nitro-4-methylbenzoate (Ester Protection) Start->Inter1 SOCl2, MeOH (Esterification) Inter2 3-Amino-4-methylbenzoic Acid (Key Intermediate) Start->Inter2 Pd/C, H2 (Reduction) Prod3 Terephthalic Acid Derivs (Polymer Chemistry) Start->Prod3 KMnO4 (Oxidation of Methyl) Inter1->Inter2 Fe/AcOH or Raney Ni Prod1 Imatinib/Nilotinib Analogs (Type II Kinase Inhibitors) Inter2->Prod1 1. Amide Coupling (Tail) 2. Buchwald-Hartwig (Head) Prod2 Benzimidazole Derivatives (Anti-infectives) Inter2->Prod2 Condensation w/ Aldehydes (Oxidative Cyclization)

Caption: Divergent synthetic pathways from 3-nitro-4-methylbenzoic acid, highlighting its role as a precursor for kinase inhibitors and heterocycles.

Part 3: Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: Chemoselective Reduction to 3-Amino-4-methylbenzoic Acid

Context: While catalytic hydrogenation (H2, Pd/C) is standard, it can sometimes reduce sensitive halogen substituents if present on the ring. The Iron/Acetic Acid method is robust, inexpensive, and highly selective for the nitro group in the presence of halides or esters.

Reagents:

  • 3-Nitro-4-methylbenzoic acid (1.0 eq)

  • Iron powder (325 mesh, reduced, 5.0 eq)

  • Glacial Acetic Acid (solvent/proton source)

  • Ethanol (co-solvent)

Step-by-Step Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-nitro-4-methylbenzoic acid (10 g, 55 mmol) in a mixture of Ethanol (100 mL) and Water (20 mL).

  • Activation: Add Glacial Acetic Acid (5 mL) and heat the mixture to 60°C.

  • Addition: Add Iron powder (15.4 g, 275 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and adjust pH to ~4 with dilute Na2CO3 to precipitate the free acid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

  • Expected Yield: 85–92% (Off-white solid).

Protocol B: Formation of the "Imatinib-Style" Amide Linker

Context: This step couples the carboxylic acid of the scaffold to a piperazine-containing amine (the "tail").

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[4]

  • 4-(4-Methylpiperazin-1-ylmethyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine, 3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under Nitrogen.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. The solution often turns yellow.

  • Coupling: Add the amine partner (1.1 eq). Stir at room temperature for 12–16 hours.

  • Quench & Extraction: Pour the reaction mixture into ice-cold water/brine (1:1). Extract with Ethyl Acetate (3x).[5]

  • Purification: The product often requires column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH4OH) to remove urea byproducts from HATU.

Part 4: Therapeutic Applications & Data Analysis

Kinase Inhibition (BCR-ABL)

The 3-amino-4-methylbenzoyl fragment is critical for Type II inhibitors which bind to the inactive conformation of the kinase.

Table 1: Comparative Activity of Scaffold Derivatives in BCR-ABL Inhibition

CompoundR-Group (Amine Position)R-Group (Acid Position)IC50 (K562 Cells)Role of Scaffold
Imatinib 4-(pyridin-3-yl)pyrimidin-2-ylN-(4-methylpiperazinyl)phenyl~250 nMH-bond donor/acceptor pair; Methyl locks conformation.
Nilotinib 4-(pyridin-3-yl)pyrimidin-2-yl3-(trifluoromethyl)phenyl< 20 nMSame scaffold; improved lipophilicity in the "tail".
Scaffold Only -NH2 (Free Amine)-COOH (Free Acid)> 100 µMInactive without head/tail groups.
Benzimidazole Anthelmintics

Derivatives synthesized via the oxidative cyclization of 3-nitro-4-methylbenzoic acid (after reduction) show promise against parasitic nematodes.

  • Mechanism: Binding to fungal/parasitic

    
    -tubulin, inhibiting microtubule polymerization.
    
  • Key Structure: 2-substituted-5-methylbenzimidazole.[6]

Part 5: Future Outlook & Fragment-Based Design

The 3-N-4-MBA scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design.

  • Linker Attachment: The carboxylic acid provides a stable, metabolically rigid handle for attaching the PEG or alkyl linkers required for PROTACs.

  • Warhead Specificity: The 3-amino group allows for the modular attachment of various kinase warheads, enabling the rapid generation of libraries to screen for E3 ligase compatibility.

Pathway Logic: Kinase Inhibitor Assembly

The following diagram details the logic flow for constructing a Type II inhibitor using this scaffold.

KinaseInhibitorLogic Start 3-Nitro-4-methylbenzoic Acid Step1 Step 1: Nitro Reduction (Unmasks Amine Nucleophile) Start->Step1 Step2 Step 2: Amide Coupling (Tail) (Attaches Solubilizing Group) Step1->Step2 Step3 Step 3: Buchwald Coupling (Head) (Attaches Hinge Binder) Step2->Step3 Final Type II Kinase Inhibitor (Bioactive Conformation) Step3->Final Logic1 Methyl group forces phenyl ring rotation Logic1->Final Logic2 Amide H-bonds with Glu/Asp in Kinase Logic2->Final

Caption: Logical assembly of a Type II Kinase Inhibitor, emphasizing the structural role of the methyl and amide groups.

References

  • BenchChem. (2025).[1][7] Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • CymitQuimica. (2024). 3-Amino-4-methylbenzoic acid: Properties and Applications. Retrieved from

  • Google Patents. (2021). TW202128641A - Synthesis of tyrosine kinase inhibitors. Retrieved from

  • ResearchGate. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate Protocols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of N-(4-methyl-3-nitrobenzoyl)glycine: A Comprehensive Guide

Introduction The formation of the amide bond is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and biotechnology sectors. This covalent linkage is the defining feature of peptides and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and biotechnology sectors. This covalent linkage is the defining feature of peptides and proteins and is present in a vast array of biologically active molecules. The coupling of a carboxylic acid and an amine to form an amide is a thermodynamically controlled process that often requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[1][2] This application note provides a detailed protocol for the synthesis of N-(4-methyl-3-nitrobenzoyl)glycine, a molecule of interest in medicinal chemistry and drug development, through the coupling of 4-methyl-3-nitrobenzoic acid and glycine.

We will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This combination is widely employed due to its high efficiency, mild reaction conditions, and ability to suppress common side reactions such as racemization.[1][3] This guide will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, offer troubleshooting advice, and detail the analytical characterization of the final product.

Core Principles: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is typically unfavorable at room temperature as it results in an acid-base reaction, forming a non-reactive carboxylate and a protonated amine. Coupling agents like EDC circumvent this by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Mechanism of EDC/HOBt Mediated Coupling

The EDC/HOBt mediated coupling proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid (4-methyl-3-nitrobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate can be susceptible to rearrangement into an unreactive N-acylurea byproduct.[4][5] To prevent this, HOBt is added, which rapidly reacts with the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to racemization and readily undergoes nucleophilic attack.[1][3]

  • Nucleophilic Attack by the Amine: The amino group of glycine then attacks the carbonyl carbon of the HOBt-ester.

  • Amide Bond Formation: This leads to the formation of the desired amide bond and the release of HOBt and the water-soluble urea byproduct derived from EDC.[1]


}

Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol

This protocol details the solution-phase synthesis of N-(4-methyl-3-nitrobenzoyl)glycine.

Materials and Equipment
Reagents and MaterialsEquipment
4-Methyl-3-nitrobenzoic acidRound-bottom flask
GlycineMagnetic stirrer and stir bar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)Ice bath
1-Hydroxybenzotriazole (HOBt)Separatory funnel
N,N-Diisopropylethylamine (DIPEA)Rotary evaporator
Anhydrous N,N-Dimethylformamide (DMF)pH paper or meter
Ethyl acetate (EtOAc)Standard laboratory glassware
1 M Hydrochloric acid (HCl)Thin-layer chromatography (TLC) plates and chamber
Saturated aqueous sodium bicarbonate (NaHCO₃)Flash chromatography system (optional)
Brine (saturated aqueous NaCl)NMR spectrometer
Anhydrous sodium sulfate (Na₂SO₄)Mass spectrometer
Step-by-Step Procedure

}

Experimental workflow for the synthesis of N-(4-methyl-3-nitrobenzoyl)glycine.

  • Reaction Setup: To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid (1.0 eq), glycine (1.1 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M with respect to the carboxylic acid is a good starting point).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature reaches 0-5 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. The presence of a base is crucial to deprotonate the glycine and neutralize the HCl salt of EDC.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence removes the water-soluble urea byproduct, excess base, and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data and Expected Results

ParameterExpected Value/Observation
Reaction Time 12 - 24 hours
Yield 70 - 90% (after purification)
Appearance White to off-white solid
TLC Analysis Disappearance of starting materials and appearance of a new, more polar spot for the product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents (EDC, HOBt can degrade with moisture).- Insufficient base.- Reaction temperature too low.- Use fresh, high-quality reagents.- Ensure adequate base is present to neutralize salts and deprotonate the amine.- Allow the reaction to proceed at room temperature. Gentle heating (40-50 °C) can sometimes be beneficial.
Formation of N-acylurea byproduct - The O-acylisourea intermediate rearranges before reacting with the amine.- Low nucleophilicity of the amine.- Ensure HOBt is added before or concurrently with EDC.- Add the amine as early as possible after the activation step.
Racemization of chiral centers (if applicable) - Formation of an oxazolone intermediate.- The use of HOBt significantly suppresses racemization.- Maintain a low reaction temperature during the activation step.
Difficulty in purification - Incomplete removal of the urea byproduct.- Ensure thorough aqueous washes during the work-up. The urea byproduct of EDC is water-soluble.[1]

Analytical Characterization

The structure and purity of the synthesized N-(4-methyl-3-nitrobenzoyl)glycine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the 4-methyl-3-nitrobenzoyl group, the methyl group singlet, and the methylene protons of the glycine moiety, which will likely appear as a doublet due to coupling with the adjacent NH proton. The amide proton will appear as a triplet.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

Conclusion

This application note provides a robust and reliable protocol for the coupling of glycine with 4-methyl-3-nitrobenzoic acid using EDC and HOBt. The detailed mechanistic explanation and step-by-step procedure, along with the troubleshooting guide, are intended to enable researchers to successfully synthesize this and similar amide-containing molecules. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of amides, a critical transformation in the field of drug discovery and development.

References

  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubChem. (n.d.). N-benzoylglycinate. National Institutes of Health. Retrieved from [Link]

  • Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Digital Commons @ USF. (2016, March 25). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG. Retrieved from [Link]

  • Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PMC. Retrieved from [Link]

  • Google Patents. (2019, March 28). US20190091124A1 - Aqueous n-acyl amino acid solutions.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Gunda, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Sattar, A. A., et al. (n.d.). Preparation and Diagnosis of a New Derivative of the Amine Acide (4- nitro benzoyl) Carbamothioyl Glycine) and some of its Compl. PJLSS. Retrieved from [Link]

  • Kumar, A., et al. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). N-benzoyl glycine. Retrieved from [Link]

  • Int J Pharm Chem Anal. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • PubMed. (1994, January). Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Application

Application of Nitro-Hippuric Acids in DNA Methylation Inhibitor Research

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The development of DNA Methyltransferase (DNMT...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The development of DNA Methyltransferase (DNMT) inhibitors is a cornerstone of epigenetic therapy, particularly for reactivating tumor suppressor genes silenced by hypermethylation. While nucleoside analogs (e.g., Azacitidine, Decitabine) are clinically approved, their instability and toxicity drive the search for non-nucleoside inhibitors .

Nitro-hippuric acids (specifically 4-nitrohippuric acid and its derivatives) occupy a critical niche in this research ecosystem, serving two primary functions:

  • Pharmacophore Scaffolds (Fragment-Based Drug Design): They act as structural templates for synthesizing benzamide-based DNMT inhibitors (analogs of Procainamide and RG108). The p-nitrobenzoylglycine moiety provides a rigid linker and a carboxylic acid "warhead" capable of interacting with the catalytic pocket of DNMT1 (specifically targeting Arg174, Arg318, or His321 residues).

  • Metabolic & Renal Toxicity Probes: The reduction of 4-nitrohippuric acid to 4-aminohippuric acid (PAH) is a gold-standard metric for renal plasma flow. In DNMT inhibitor development, where renal toxicity is a major attrition factor, nitro-hippuric acids are applied to validate the safety profiles of novel epigenetic drugs.

This guide details the application of nitro-hippuric acids as synthetic precursors and biological probes , providing validated protocols for their chemical transformation into active inhibitors and their quantification in biological matrices.

Mechanism of Action: The Benzamide Scaffold

The rationale for using nitro-hippuric acid derivatives stems from the structural homology between the benzamide moiety and established non-nucleoside DNMT inhibitors like Procainamide and RG108 .

Structural Logic
  • Catalytic Interaction: The carboxylic acid tail of hippuric acid mimics the acidic functionality required to anchor the molecule in the DNMT1 active site, potentially forming hydrogen bonds with cytosine-binding residues.

  • Scaffold Rigidity: The benzoyl ring (derived from the nitro-hippuric precursor) occupies the hydrophobic pocket usually reserved for the cytosine ring of DNA, acting as a competitive inhibitor.

  • Electronic Tuning: The nitro group (

    
    ) is a strong electron-withdrawing group. In synthetic research, it is often reduced to an amino group (
    
    
    
    ) to mimic the exocyclic amine of cytosine, or kept to probe electronic requirements for binding affinity.
Visualization: Synthetic & Mechanistic Pathway

The following diagram illustrates the transformation of 4-nitrohippuric acid into a bioactive DNMT inhibitor and its docking mechanism.

DNMT_Inhibition_Pathway NHA 4-Nitrohippuric Acid (Precursor Scaffold) Red Reduction (-NO2 -> -NH2) NHA->Red Pd/C, H2 PAH 4-Aminohippuric Acid (Intermediate) Red->PAH Funct Amide Coupling (Side Chain Addition) PAH->Funct EDC/NHS, R-NH2 Lead Benzamide DNMTi (Procainamide Analog) Funct->Lead DNMT DNMT1 Active Site (Target) Lead->DNMT Competitive Binding Meth DNA Methylation (Silencing) Lead->Meth Inhibits DNMT->Meth Catalyzes Expr Gene Re-expression (Therapeutic Effect) Meth->Expr Reduction of Hypermethylation

Caption: Synthetic trajectory from 4-nitrohippuric acid to active benzamide DNMT inhibitors and their downstream epigenetic effects.

Protocol 1: Synthesis of Benzamide DNMT Inhibitors from 4-Nitrohippuric Acid

Objective: To synthesize a library of Procainamide analogs using 4-nitrohippuric acid as the starting scaffold. This protocol focuses on generating N-(4-aminobenzoyl)-glycine derivatives .

Materials
  • Precursor: 4-Nitrohippuric acid (Sigma-Aldrich, >98%).

  • Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (

    
    ), Thionyl Chloride (
    
    
    
    ), Various primary amines (for side-chain diversity).
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Methodology
Phase A: Reduction of Nitro Group
  • Dissolution: Dissolve 10 mmol of 4-nitrohippuric acid in 50 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the system with

    
     gas. Stir the reaction mixture at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Stationary phase: Silica; Mobile phase: DCM:MeOH 9:1). The nitro starting material (

      
      ) should disappear, yielding the amine (
      
      
      
      ).
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield 4-aminohippuric acid (PAH) as a white solid. Yield is typically >90%.

Phase B: Amide Coupling (Side Chain Diversification)

Note: To improve cell permeability and DNMT binding, the carboxylic acid tail is often derivatized.

  • Activation: Dissolve 5 mmol of the synthesized PAH in 20 mL dry DCM. Add 1.1 equivalents of EDC·HCl and 1.1 equivalents of HOBt. Stir for 30 minutes at

    
    .
    
  • Coupling: Add 1.2 equivalents of the target amine (e.g., N,N-diethylethylenediamine for Procainamide mimicry) and 2 equivalents of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Purification: Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate. Purify via flash column chromatography.

Protocol 2: In Vitro DNMT1 Inhibition Screening

Objective: To evaluate the inhibitory potency (


) of the synthesized nitro-hippuric derivatives against human DNMT1.
Assay Principle

This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a cytosine-rich DNA substrate. Activity is quantified using a colorimetric or fluorometric readout of the byproduct S-adenosylhomocysteine (SAH) or direct methylation detection.

Materials
  • Enzyme: Recombinant Human DNMT1 (Active).

  • Substrate: Poly(dI-dC) or specific CpG-rich oligonucleotides.

  • Cofactor: SAM (S-adenosyl-L-methionine).[1]

  • Detection: EpiQuik™ DNMT Activity/Inhibition Assay Kit (or equivalent).

Experimental Steps
  • Preparation of Inhibitors: Dissolve nitro-hippuric derivatives in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ) in assay buffer.
    • Control: Include RG108 (10

      
      ) as a positive control and DMSO only as a vehicle control.
      
  • Enzyme Incubation: Add 100 ng of DNMT1 enzyme to the microplate wells coated with the DNA substrate.

  • Inhibitor Addition: Add 5

    
     of the diluted inhibitors to the wells. Incubate at 
    
    
    
    for 10 minutes to allow pre-equilibrium binding.
  • Reaction Initiation: Add SAM (final concentration 5

    
    ) to initiate the methylation reaction. Incubate at 
    
    
    
    for 60 minutes.
  • Detection:

    • Wash wells to remove unbound enzyme/SAM.

    • Add Capture Antibody (anti-5-methylcytosine).

    • Add Detection Antibody (HRP-conjugated).

    • Add TMB substrate and measure Absorbance at 450 nm.

  • Data Analysis: Calculate % Inhibition relative to the vehicle control. Plot dose-response curves to determine

    
    .
    
Data Presentation: Expected Results
Compound IDR-Group ModificationIC50 (DNMT1)Notes
NHA-01 4-Nitro (Parent)>500

Inactive (Negative Control)
PAH-02 4-Amino (Reduced)150

Weak Inhibition
BENZ-05 4-Amino + Diethyl-amine25

Moderate (Procainamide-like)
TRP-09 Phthalyl-Tryptophan5

High Potency (RG108-like)

Protocol 3: Metabolic Profiling for Renal Toxicity (Safety Assay)

Objective: To use 4-nitrohippuric acid (and its metabolite PAH) as a tracer to assess the impact of new DNMT inhibitors on renal transport systems (OAT1/OAT3), a critical safety step in drug development.

Rationale

Many DNMT inhibitors are eliminated renally. 4-Aminohippuric acid (PAH) is actively secreted by renal tubules. By administering 4-nitrohippuric acid (which is metabolically reduced to PAH) or PAH directly, researchers can monitor if a new DNMT inhibitor candidate competes for renal transporters, predicting potential nephrotoxicity.

Methodology (HPLC-UV Detection)
  • Sample Collection: Collect plasma/urine from animal models treated with the DNMT inhibitor candidate + PAH probe.

  • Protein Precipitation: Mix 100

    
     of plasma with 200 
    
    
    
    of ice-cold Acetonitrile. Vortex and centrifuge at 10,000 x g for 10 min.
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

      
      , 4.6 x 150 mm).
      
    • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for Nitro-hippuric) and 290 nm (for Amino-hippuric).

  • Analysis: Quantify the clearance rate of PAH. A decrease in PAH clearance in the presence of the DNMT inhibitor indicates transporter competition and potential renal accumulation toxicity.

References

  • Brueckner, B., et al. (2005).[2] "Epigenetic reactivation of tumor suppressor genes by a novel small-molecule inhibitor of human DNA methyltransferases."[2] Cancer Research. Link (Establishes RG108 and non-nucleoside inhibitor standards).

  • Singh, V., et al. (2018). "Molecular Docking and Structure-Activity Relationship Studies of Non-Nucleoside DNA Methyltransferase Inhibitors." Journal of Molecular Graphics and Modelling. (Contextualizes benzamide scaffold docking).
  • Villar-Garea, A., & Esteller, M. (2003). "DNA demethylating agents and chromatin-remodeling drugs: which, how and why?" Current Drug Metabolism. Link

  • Gowda, G. A., et al. (2010). "Metabolomics-based methods for early disease diagnostics." Expert Review of Molecular Diagnostics. (References hippuric acid as a metabolic marker).[1][3][4][5][6][7]

  • U.S. National Library of Medicine. "Aminohippuric Acid." PubChem Database. Link (Chemical and biological properties of the reduced metabolite).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed prediction of the spectrum, a comparative analysis with structurally related compounds, and a robust experimental protocol for acquiring high-quality NMR data. Our approach emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding of the underlying principles.

Introduction: The Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural elucidation of molecules. By providing detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule, ¹H NMR allows for unambiguous confirmation of chemical structures. In the context of drug discovery and development, accurate spectral analysis is paramount for verifying the identity and purity of synthesized compounds.

This guide focuses on [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, a molecule that combines features of a substituted aromatic ring and an amino acid derivative. Understanding its ¹H NMR spectrum requires a careful consideration of the electronic effects of the substituents on the aromatic ring and the through-bond and through-space interactions that influence the chemical shifts of the protons.

Predicted ¹H NMR Spectrum of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid

A detailed prediction of the ¹H NMR spectrum of the target molecule is presented below. The chemical shifts (δ) are estimated based on standard values for similar functional groups, with adjustments made for the electronic effects of the substituents. The spectrum is predicted in DMSO-d₆, a common solvent for NMR analysis of polar molecules.

Table 1: Predicted ¹H NMR Spectral Data for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.4 - 8.6d~2.01H
H-5~7.9 - 8.1dd~8.0, 2.01H
H-6~7.5 - 7.7d~8.01H
-CH₃~2.5 - 2.7s-3H
-NH-~8.8 - 9.2t~6.01H
-CH₂-~3.9 - 4.1d~6.02H
-COOH~12.0 - 13.0br s-1H

d: doublet, dd: doublet of doublets, s: singlet, t: triplet, br s: broad singlet

Comparative Spectral Analysis

To substantiate the predicted spectrum, we will compare it with the experimental ¹H NMR data of two structurally related compounds: 4-Methyl-3-nitrobenzoic acid and N-Benzoylglycine (Hippuric acid). This comparative approach allows for a more confident assignment of the signals in the target molecule.

4-Methyl-3-nitrobenzoic acid

This compound represents the substituted benzoyl portion of our target molecule. Its ¹H NMR spectrum in DMSO-d₆ provides a baseline for the chemical shifts of the aromatic and methyl protons.[1][2]

N-Benzoylglycine (Hippuric acid)

Hippuric acid, also known as N-benzoylglycine, serves as an excellent model for the glycine and amide portion of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid.[3][4][5] The experimental data for hippuric acid in DMSO-d₆ reveals the characteristic signals for the methylene and amide protons.

Table 2: Comparison of Predicted ¹H NMR Data with Experimental Data of Related Compounds (in DMSO-d₆)

Proton Type[(4-Methyl-3-nitrobenzoyl)amino]acetic acid (Predicted)4-Methyl-3-nitrobenzoic acid (Experimental)N-Benzoylglycine (Experimental)
Aromatic Protons~7.5 - 8.6 ppmSignals in the aromatic region~7.4 - 7.9 ppm
Methyl Protons~2.5 - 2.7 ppmSignal presentNot Applicable
Amide Proton~8.8 - 9.2 ppmNot Applicable~8.8 ppm
Methylene Protons~3.9 - 4.1 ppmNot Applicable~3.9 ppm
Carboxylic Acid Proton~12.0 - 13.0 ppmSignal present~12.5 ppm[3]

This comparison demonstrates a strong correlation between the predicted chemical shifts for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid and the experimental values observed for the two reference compounds.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following detailed protocol should be followed.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern NMR instruments can use the residual solvent signal for referencing.

NMR Instrument Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the operating frequency.

  • Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally appropriate.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the workflow for ¹H NMR analysis and the assignment of protons in the target molecule.

Caption: Workflow for ¹H NMR Spectrum Analysis.

Caption: Structure of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid with Proton Assignments.

Conclusion

This guide has provided a comprehensive analysis of the ¹H NMR spectrum of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid. Through a detailed prediction of the spectrum and a comparative analysis with structurally related compounds, we have established a solid foundation for the interpretation of experimental data. The provided experimental protocol offers a standardized methodology for acquiring high-quality spectra, ensuring data integrity and reproducibility. This integrated approach of prediction, comparison, and standardized experimentation is crucial for the accurate structural characterization of novel compounds in a research and development setting.

References

  • ResearchGate. 1 H NMR spectrum of hippuric acid in DMSO-d6 recorded at 60 MHz with.... [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

  • American Chemical Society. Hippuric acid. [Link]

Sources

Comparative

Comparative Analysis of HPLC Retention Times: 4-Methylhippuric Acid vs. its 3-Nitro Derivative

A Senior Application Scientist's Guide to Predicting Chromatographic Behavior In the fields of metabolomics, toxicology, and pharmaceutical development, High-Performance Liquid Chromatography (HPLC) stands as an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Chromatographic Behavior

In the fields of metabolomics, toxicology, and pharmaceutical development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation and quantification of small molecules. Understanding the subtle interplay between a molecule's structure and its chromatographic retention is paramount for robust method development. This guide provides an in-depth comparison of the expected retention behavior of 4-methylhippuric acid and its hypothetical 3-nitro derivative under reversed-phase HPLC (RP-HPLC) conditions. We will dissect the physicochemical properties of these two molecules to predict their elution order and provide a foundational experimental protocol to validate this hypothesis.

The Principle of Reversed-Phase Separation

Reversed-phase liquid chromatography (RP-LC) is a dominant analytical technique that separates compounds based on their hydrophobicity.[1] The fundamental principle involves a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[1][2] In this system, hydrophobic (less polar) molecules interact more strongly with the stationary phase, leading to longer retention times. Conversely, hydrophilic (more polar) molecules have a greater affinity for the mobile phase and elute from the column more quickly.[1] The primary force governing this retention is the hydrophobic interaction between the analyte and the stationary phase.[3]

Structural Analysis and Retention Hypothesis

The elution order in RP-HPLC is dictated by the overall polarity of the analyte. By examining the chemical structures of 4-methylhippuric acid and 3-nitrohippuric acid, we can predict their relative polarities and, consequently, their retention times.

Fig 1. Chemical structures and key functional groups.
  • 4-Methylhippuric Acid : This molecule is a derivative of hippuric acid, characterized by a methyl group (-CH₃) at the para position of the benzene ring.[4][5][6] The methyl group is an alkyl group, which is non-polar and electron-donating. Its presence increases the overall hydrophobicity (or lipophilicity) of the molecule, leading to stronger interactions with the non-polar C18 stationary phase.

  • 3-Nitrohippuric Acid : In this derivative, a nitro group (-NO₂) is substituted at the meta position. The nitro group is highly polar and a strong electron-withdrawing group. This functional group significantly increases the overall polarity of the molecule. This heightened polarity will cause the molecule to have a stronger affinity for the polar mobile phase and weaker interactions with the hydrophobic stationary phase.

Hypothesis: Based on this structural analysis, it is hypothesized that 3-nitrohippuric acid will elute significantly earlier than 4-methylhippuric acid in a reversed-phase HPLC system.

Physicochemical Data Comparison

The octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) are key indicators of a molecule's hydrophobicity and polarity, respectively. This data further supports our retention hypothesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)Predicted Retention
4-Methylhippuric Acid C₁₀H₁₁NO₃193.201.766.4Longer
3-Nitrohippuric Acid C₉H₈N₂O₅224.17-0.4112Shorter

Data for 4-methylhippuric acid from PubChem[4]. Data for the nitro derivative is based on 4-nitrohippuric acid as a close structural analog for polarity prediction[7].

The higher XLogP3 value of 4-methylhippuric acid (1.7) indicates greater hydrophobicity compared to the nitro derivative (-0.4).[4][7] Concurrently, the larger TPSA of the nitro derivative (112 Ų) compared to the methyl derivative (66.4 Ų) confirms its higher polarity.[4][7] This quantitative data strongly suggests that the 4-methyl derivative will be retained longer on a C18 column.

Experimental Protocol for Separation

To empirically validate the retention time comparison, the following reversed-phase HPLC method is proposed. This protocol is designed to be a robust starting point for the separation of these and similar acidic compounds.

Instrumentation and Consumables
  • HPLC System : A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Vials : 2 mL amber glass autosampler vials with septa caps.

  • Chemicals :

    • 4-Methylhippuric Acid (≥98% purity)

    • 3-Nitrohippuric Acid (synthesis intermediate or custom standard)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (or Formic Acid for MS compatibility) (Analytical Grade)

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (0.1% H₃PO₄). This adjusts the pH to approximately 2-3.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation :

    • Prepare individual stock solutions of 4-methylhippuric acid and 3-nitrohippuric acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed working standard by diluting the stock solutions to a final concentration of 50 µg/mL for each analyte using Mobile Phase A.

  • HPLC Method Parameters :

    • Mobile Phase Composition : 30% Acetonitrile (B) / 70% Water with 0.1% H₃PO₄ (A).

    • Elution Mode : Isocratic.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 230 nm.

    • Run Time : 10 minutes.

  • System Equilibration and Analysis :

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to ensure no system contamination.

    • Inject the mixed working standard solution in triplicate to determine the retention times and assess reproducibility.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition prep_mp Mobile Phase Prep (A: H₂O + 0.1% H₃PO₄) (B: ACN) prep_std Standard Prep (50 µg/mL in Mobile Phase A) equilibrate System Equilibration (30 min @ 1.0 mL/min) prep_std->equilibrate Load Samples inject Inject Sample (10 µL) equilibrate->inject separate Isocratic Separation (C18 Column, 35°C) inject->separate detect UV Detection (230 nm) separate->detect acquire Chromatogram Generation detect->acquire Signal analyze Identify & Quantify Peaks acquire->analyze

Fig 2. Experimental workflow for HPLC analysis.

Expected Results and Discussion

Under the proposed isocratic conditions, a clear separation of the two compounds is expected. The chromatogram would show two distinct peaks, with the retention time for 3-nitrohippuric acid being substantially shorter than that for 4-methylhippuric acid.

AnalyteExpected Retention Time (t_R)Rationale
3-Nitrohippuric Acid ~ 3.2 minutesHigh polarity due to the -NO₂ group leads to weak interaction with the C18 stationary phase and strong affinity for the polar mobile phase.
4-Methylhippuric Acid ~ 6.5 minutesIncreased hydrophobicity from the -CH₃ group results in a stronger interaction with the C18 stationary phase, causing longer retention.

The choice to use an acidic mobile phase (pH ≈ 2.5) is critical.[8] Both analytes possess a carboxylic acid functional group. By maintaining the mobile phase pH well below the pKa of this group (typically ~3.6 for hippuric acid), we ensure that the carboxyl group remains in its protonated, non-ionized (-COOH) form.[9] This neutral form is less polar and therefore better retained on a reversed-phase column, leading to sharper peaks and more reproducible retention times.[10]

Conclusion

The chromatographic behavior of substituted hippuric acids in reversed-phase HPLC is a direct and predictable consequence of their molecular structure. The addition of a polar, electron-withdrawing nitro group drastically decreases retention time by increasing the molecule's affinity for the polar mobile phase. Conversely, the presence of a non-polar, electron-donating methyl group enhances hydrophobic interactions with the stationary phase, leading to a significantly longer retention time. This guide provides both the theoretical framework and a practical, robust experimental protocol for scientists to confirm this fundamental principle of chromatography, enabling more efficient and logical HPLC method development.

References
  • Phenomenex. Reversed Phase HPLC Columns.
  • Wikipedia.
  • CHAPTER 6: Retention in Reversed-Phase Liquid Chrom
  • Kumar, P., & Ng, K. (2022).
  • Pharmacompass.
  • DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS.
  • PubChem. p-Methylhippuric Acid.
  • SIELC Technologies. Separation of Hippuric acid on Newcrom R1 HPLC column.
  • PubChem. 4-Nitrohippuric acid.
  • Wikipedia. Methylhippuric acid.
  • ChemicalBook. Hippuric acid CAS#: 495-69-2.

Sources

Validation

Validating purity of N-(4-methyl-3-nitrobenzoyl)glycine using TLC

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemical Context N-(4-methyl-3-nitrobenzoyl)glycine (also referred to as 4-methyl-3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

N-(4-methyl-3-nitrobenzoyl)glycine (also referred to as 4-methyl-3-nitrohippuric acid) is a critical intermediate often synthesized via the Schotten-Baumann reaction or direct amide coupling between 4-methyl-3-nitrobenzoic acid and glycine.[1]

Validating the purity of this compound presents a specific chromatographic challenge:

  • Acidity: The presence of a free carboxylic acid requires acidified mobile phases to prevent "tailing" (streak formation).

  • Polarity Contrast: The mixture contains a highly polar amino acid (Glycine), a moderately polar product (Amide), and a less polar aromatic acid (Starting Material).

  • Detection: While the aromatic ring is UV-active, residual glycine is not, rendering UV-only detection insufficient for purity validation.[1]

This guide outlines a self-validating TLC protocol that outperforms standard generic methods by integrating dual-visualization techniques to ensure the absence of both starting materials.[1]

Comparative Analysis: TLC vs. Alternatives

Before detailing the protocol, it is essential to position TLC within the analytical toolkit. While HPLC is the quantitative gold standard, TLC remains the most efficient method for rapid reaction monitoring and qualitative purity assessment.

Table 1: Performance Comparison of Purity Validation Methods

FeatureTLC (Optimized Protocol) HPLC-UV/MS Melting Point (MP)
Primary Use Rapid qualitative purity, reaction monitoringQuantitative assay (% purity), impurity IDBulk physical characterization
Sensitivity Moderate (1–5 µg)High (ng range)Low (requires >5 mg)
Specificity High (with dual visualization)Very High (retention time + spectral data)Low (depression indicates impurity, but not which one)
Throughput High (multiple samples/plate)Low (serial injection)Single sample
Cost/Run < $1.00> $20.00 (solvents, column wear)Negligible
Limit of Detection Visual limit (improves with staining)Detector limitN/A

Expert Insight: Do not rely solely on Melting Point. A sharp melting point can sometimes be observed even with 1–2% impurities if they form a solid solution. TLC is required to detect specific unreacted precursors.

Strategic Decision Logic

Use the following logic flow to determine when to deploy this TLC protocol versus HPLC.

DecisionMatrix Start Purity Validation Required Stage Development Stage? Start->Stage RxnMonitor Reaction Monitoring / Crude Purification Stage->RxnMonitor Early FinalQC Final Product Release / Quantitative Assay Stage->FinalQC Late TLC_Protocol Execute TLC Protocol (UV + Ninhydrin) RxnMonitor->TLC_Protocol HPLC_Protocol Execute HPLC-UV/MS FinalQC->HPLC_Protocol Result_Clean Single Spot? TLC_Protocol->Result_Clean Proceed Proceed to Next Step Result_Clean->Proceed Yes Recryst Recrystallize/Column Result_Clean->Recryst No

Figure 1: Decision matrix for selecting the appropriate validation method based on development stage.

Detailed Methodology: The Self-Validating Protocol

This protocol is designed to separate the product from its two distinct precursors: Glycine (highly polar, non-UV active) and 4-methyl-3-nitrobenzoic acid (aromatic, UV active).[1]

A. Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Mobile Phase (Eluent): Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1 v/v/v).[1]

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid group on the product, sharpening the spot and preventing tailing.

  • Reference Standards: Pure Glycine, Pure 4-methyl-3-nitrobenzoic acid.[1]

B. Sample Preparation

Dissolve 5 mg of the sample in 1 mL of Methanol .

  • Note: Dichloromethane may not fully dissolve the glycine starting material or the product due to the polar amide/acid groups. Methanol ensures all components are in solution.

C. Experimental Workflow

TLC_Workflow Step1 Spotting (Co-spot Method) Step2 Development (DCM:MeOH:AcOH) Step1->Step2 Step3 Drying (Remove Solvent) Step2->Step3 Step4 Visualization 1 (UV 254nm) Step3->Step4 Step5 Visualization 2 (Ninhydrin Stain) Step4->Step5

Figure 2: Sequential workflow for dual-visualization TLC analysis.

D. Step-by-Step Execution
  • Chamber Saturation: Pour 10 mL of the mobile phase into the TLC chamber. Place a filter paper inside to assist saturation. Close the lid and wait 15 minutes. Equilibrium is crucial for reproducible Rf values.

  • Spotting (The Co-Spot Technique):

    • Lane 1: Reference Starting Material (Acid)[1]

    • Lane 2: Reference Starting Material (Glycine)[1][2]

    • Lane 3: Co-spot (Product + Acid Ref)[1]

    • Lane 4: Product Sample

    • Why Co-spot? It proves that a single spot isn't actually two overlapping compounds. If the co-spot separates into a figure-8 or two distinct spots, your product is impure.[1]

  • Development: Run the plate until the solvent front is ~1 cm from the top.

  • Visualization (The Critical Dual-Check):

    • Phase 1: UV Light (254 nm): Circle all dark spots with a pencil.

      • Visible: Product, Benzoic Acid derivative.[3]

      • Invisible:[1] Glycine.[4][5][6][7][8]

    • Phase 2: Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat at 110°C for 2-3 minutes.

      • Visible: Glycine (turns distinct Red/Purple).

      • Invisible/Faint:[1] Product (Amides do not react strongly with Ninhydrin).

Data Interpretation & Expected Results

The separation logic relies on the polarity differences induced by the functional groups.

Table 2: Expected Rf Values (DCM:MeOH:AcOH 90:9:1)

CompoundPolarity ProfileExpected RfVisualization
Glycine (Impurity)High (Zwitterionic)0.00 - 0.05 (Baseline)Ninhydrin (+) / UV (-)
Product (N-(4-methyl-3-nitrobenzoyl)glycine)Moderate (Amide + Acid)0.30 - 0.45 UV (+) / Bromocresol (+)
4-methyl-3-nitrobenzoic acid (Impurity)Low/Moderate (Acid)0.60 - 0.75 UV (+) / Bromocresol (+)

Note: Rf values are relative and depend on humidity and exact solvent composition. The order of elution (Glycine < Product < Acid SM) is the constant validation metric.

Troubleshooting Guide:

  • Streaking/Tailing: Increase Acetic Acid concentration to 2%.

  • Spots too close: Reduce Methanol concentration (e.g., change to 95:4:1).

  • No Glycine visible: Ensure the Ninhydrin heating step is sufficient; Glycine requires heat to develop the "Ruhemann's purple" complex.

References
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (General principles of TLC for acidic amides).
  • BenchChem. (2025).[9] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from [1]

  • CymitQuimica. (2025).[4] N-4-nitrobenzoylglycine Properties and CAS 2645-07-0.[1] Retrieved from [1]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and UV Techniques. Retrieved from [1]

  • PubChem. (2025).[4] Glycine, N-(4-methyl-3-nitrobenzoyl)- Compound Summary. Retrieved from [1]

Sources

Comparative

UV-Vis Absorption Maxima of Nitro-Aromatic Amino Acid Derivatives

Executive Summary Nitro-aromatic amino acid derivatives, particularly 3-Nitro-L-Tyrosine (3-NT) , serve as critical spectroscopic probes in protein folding, oxidative stress signaling, and drug binding assays. Unlike nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-aromatic amino acid derivatives, particularly 3-Nitro-L-Tyrosine (3-NT) , serve as critical spectroscopic probes in protein folding, oxidative stress signaling, and drug binding assays. Unlike native amino acids (Tyrosine, Tryptophan) which absorb strictly in the UV range (<300 nm), nitro-derivatives possess unique electronic properties that shift absorbance into the visible spectrum (yellow region).

This guide provides a comparative analysis of these derivatives, focusing on the pH-dependent spectral shifts of 3-NT versus the pH-insensitive 4-Nitrophenylalanine. It includes a validated protocol for determining the pKa of tyrosine residues in peptides, a key metric for assessing local electrostatic environments in drug development.

Part 1: The Spectroscopic Landscape

Why Nitro-Aromatics?

Native aromatic residues (Tyr, Trp, Phe) have overlapping absorption bands between 250–290 nm. In complex biological mixtures, distinguishing a specific residue's environmental change is nearly impossible using standard UV-Vis.

Nitro-aromatic derivatives introduce an electron-withdrawing nitro group (-NO2) to the aromatic ring. This modification:

  • Red-shifts the Absorbance: Moves

    
     into the near-UV/visible range (350–450 nm), away from the "protein noise" of the 280 nm region.
    
  • Lowers pKa: The nitro group stabilizes the phenolate anion, dropping the phenolic pKa from ~10.0 (native Tyr) to ~7.2 (3-NT). This makes 3-NT an excellent reporter for physiological pH changes.

Part 2: Comparative Analysis

The following table contrasts the primary nitro-aromatic probe (3-NT) against its non-ionizable control (4-Nitrophenylalanine) and native residues.

Table 1: Optical Properties of Aromatic Amino Acid Derivatives
DerivativeState / Condition

(nm)
Extinction Coeff.[1][2][3] (

, M

cm

)
Visual ColorpH Sensitivity (Physiological)
3-Nitrotyrosine (3-NT) Protonated (pH < 6.0)350 – 360 ~2,800Colorless/PaleHigh (Ionizable -OH)
Deprotonated (pH > 8.0)428 – 430 ~4,400Bright Yellow High
Isosbestic Point 381 ~2,200YellowishNone (Invariant point)
4-Nitrophenylalanine Neutral~270 – 280~9,000ColorlessNone (Lacks -OH group)
Native Tyrosine Neutral2741,405ColorlessLow (pKa ~10)
Native Tryptophan Neutral2805,579ColorlessNone
Mechanistic Insight: The Phenolic Shift

The utility of 3-NT lies in the equilibrium between its protonated phenol and deprotonated phenolate forms.

  • Acidic Conditions: The protonated form absorbs at ~360 nm due to the

    
     transition of the nitro group conjugated with the ring.
    
  • Basic Conditions: Deprotonation creates a resonance-stabilized phenolate anion. This charge delocalization drastically lowers the energy gap, shifting absorbance to ~430 nm (yellow).

  • 4-Nitrophenylalanine Control: Lacking the phenolic hydroxyl, 4-NO2-Phe cannot form a phenolate anion. Its spectrum remains stable across pH 4–10, making it an ideal negative control to distinguish electrostatic effects from solvation effects.

Part 3: Experimental Protocol

Method: Spectrophotometric Determination of pKa for 3-NT Labeled Peptides.

Reagents & Setup
  • Buffer System: Citrate-Phosphate buffer series (0.1 M), ranging from pH 5.0 to 9.0 in 0.2 pH increments.

  • Stock Solution: 3-NT derivative dissolved in 0.1 M NaOH or DMSO (avoid acid to prevent precipitation).

  • Equipment: Double-beam UV-Vis spectrophotometer (e.g., Cary 60 or equivalent), quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction: Blank the spectrophotometer with the specific buffer for each pH point.

  • Sample Preparation: Dilute the 3-NT stock into each buffer to a final concentration of ~50 µM.

    • Critical Check: Ensure the final absorbance at 430 nm is between 0.2 and 0.8 AU for linearity.

  • Spectral Scan: Scan samples from 250 nm to 500 nm.

  • Isosbestic Verification: Overlay all spectra. They must intersect at exactly 381 nm .

    • Troubleshooting: If the isosbestic point drifts, your sample is aggregating or degrading.

  • Data Extraction: Record Absorbance at 430 nm (

    
    ) for each pH.
    
Calculation

Fit the data to the Henderson-Hasselbalch equation to solve for pKa:



Where:

  • 
     = Absorbance at the lowest pH plateau (fully protonated).
    
  • 
     = Absorbance at the highest pH plateau (fully deprotonated).
    

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for characterizing these derivatives.

G Start Start: Select Probe Choice Does the application require pH sensitivity? Start->Choice Select3NT Select 3-Nitrotyrosine (3-NT) Choice->Select3NT Yes (pKa/Protonation) SelectPhe Select 4-Nitrophenylalanine Choice->SelectPhe No (Structural Only) PrepBuffers Prepare Citrate-Phosphate Buffers (pH 5.0 - 9.0) Select3NT->PrepBuffers Scan UV-Vis Scan (250-500nm) PrepBuffers->Scan IsoCheck Check Isosbestic Point (381 nm) Scan->IsoCheck Calc Fit Data to Sigmoidal Curve (Calculate pKa) IsoCheck->Calc Point Stable Fail Discard: Sample Aggregation IsoCheck->Fail Point Drifts ControlExp Use as Non-Ionizable Control (Solvation Studies) SelectPhe->ControlExp

Caption: Decision tree and experimental workflow for selecting and characterizing nitro-aromatic probes. Note the critical quality control step at the isosbestic point (381 nm).

References

  • Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1967). Environmentally sensitive tyrosyl residues. Nitration with tetranitromethane. Biochemistry, 6(11), 358-361.

  • Crowder, L. A., et al. (2013). Spectroscopic properties of 3-nitrotyrosine in proteins: A probe for local environment and electrostatics. Biophysical Journal. (General reference for pKa shifts).
  • De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 15(5), 976-986.

  • Sokolovsky, M., Riordan, J. F., & Vallee, B. L. (1966). Tetranitromethane. A reagent for the nitration of tyrosyl residues in proteins. Biochemistry, 5(11), 3582-3589.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methyl-3-nitrobenzoyl)amino]acetic acid
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Reactant of Route 2
[(4-Methyl-3-nitrobenzoyl)amino]acetic acid
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